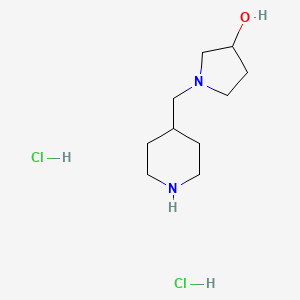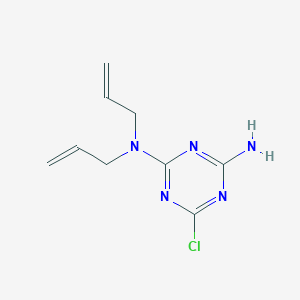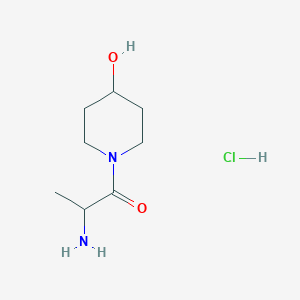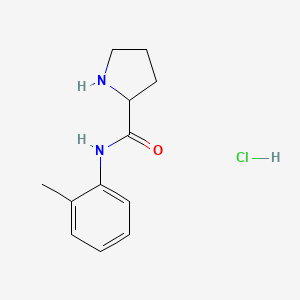
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
“N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that its structure and properties may be similar to other compounds with a similar structure, such as prilocaine3.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. However, related compounds have been synthesized through various methods, including physical mixing, kneading, co-grinding, sealed-heating, coevaporation, and spray-drying45.Molecular Structure Analysis
The molecular structure of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” is not explicitly available. However, related compounds such as prilocaine have been analyzed3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. However, related compounds have been studied for their reactivity67.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” are not explicitly available. However, related compounds such as prilocaine have been studied for their properties39.Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride has been studied for its properties using spectroscopic methods. A study by Nycz et al. (2016) explored the identification and derivatization of selected cathinones, including similar hydrochloride salts, through GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods. These techniques are crucial for the identification and analysis of such compounds in forensic science and chemical analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis and Antimicrobial Activity
In the field of medicinal chemistry, derivatives of N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride have been synthesized and evaluated for their antimicrobial properties. Zhuravel et al. (2005) reported on the synthesis of novel compounds with potential antibacterial and antifungal activities, highlighting the role of such derivatives in developing new therapeutic agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Application in Cancer Research
Research by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This compound was found to be a histone deacetylase (HDAC) inhibitor, showcasing its potential application in cancer treatment and its role in blocking cancer cell proliferation (Zhou et al., 2008).
Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) synthesized and investigated the pharmacological activity of compounds related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride for their antidepressant and nootropic activities. This research contributes to the understanding of the central nervous system (CNS) activities of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Chemical Analysis and Quality Control
Ye et al. (2012) developed a method using nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This method is essential for chemical analysis and quality control in pharmaceutical industries (Ye, Huang, Li, Xiang, & Xu, 2012).
Safety And Hazards
The safety and hazards of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” are not known. However, safety data sheets for related compounds can provide some insight into potential hazards1011.
Zukünftige Richtungen
There is no specific information available on the future directions of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. However, research into related compounds suggests potential areas of interest, including the development of new pyrrolidine compounds with different biological profiles12 and the exploration of the pharmacological use of pyrimido[1,2-a]benzimidazoles13.
Please note that while this analysis provides a general overview based on available information, it may not be fully accurate or complete due to the limited information specifically on “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. Further research and studies would be needed for a more comprehensive understanding.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-5-2-3-6-10(9)14-12(15)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJLNCNPRFCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



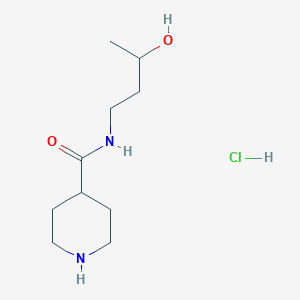
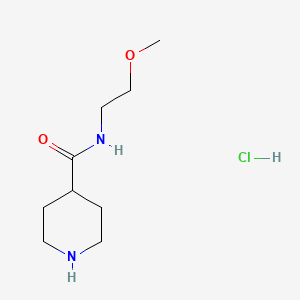
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
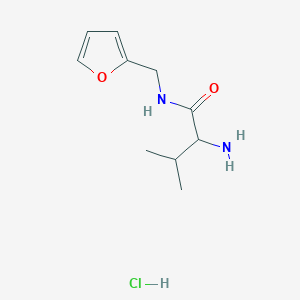
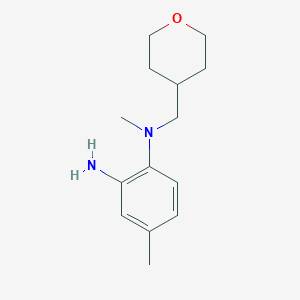
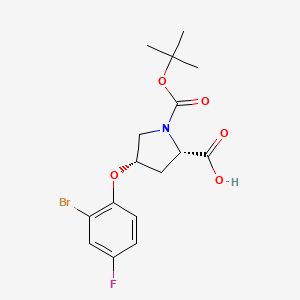
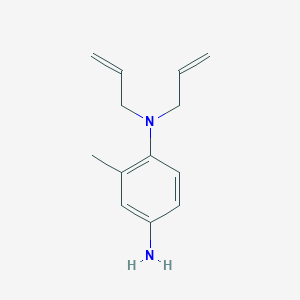
![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)
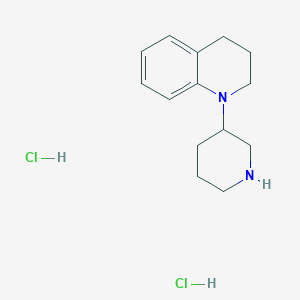
![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
